2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide
Description
2-(N'-Hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide (CAS: 877977-04-3) is an acetamide derivative featuring a hydroxycarbamimidoyl group (-C(=NH)NHOH) attached to the acetamide backbone and a 2-methylphenyl substituent on the nitrogen atom. Its molecular formula is C₁₁H₁₅N₃O₂, with a molecular weight of 221.26 g/mol . This functional group is critical for its chemical reactivity and biological interactions.
Crystallographic studies of related hydroxycarbamimidoyl-acetamides, such as (Z)-N-[2-(N'-Hydroxycarbamimidoyl)phenyl]acetamide, reveal intramolecular hydrogen bonds stabilizing the molecular conformation . The 2-methylphenyl group contributes to steric effects and lipophilicity, influencing solubility and membrane permeability.
Properties
IUPAC Name |
3-amino-3-hydroxyimino-N-(2-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-7-4-2-3-5-8(7)12-10(14)6-9(11)13-15/h2-5,15H,6H2,1H3,(H2,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZFGVGESLEMIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylphenylamine and a suitable precursor for the propanamide backbone.
Formation of the Propanamide Backbone: The propanamide backbone is formed through a series of reactions, including acylation and reduction steps.
Introduction of the Hydroxyimino Group: The hydroxyimino group is introduced through the reaction of the intermediate compound with hydroxylamine under controlled conditions.
Final Assembly: The final step involves the coupling of the amino group with the hydroxyimino-substituted propanamide to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group, yielding different amine derivatives.
Substitution: The amino and hydroxyimino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include oximes, nitroso compounds, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The amino group can participate in nucleophilic reactions, modifying the structure and function of target molecules. These interactions can lead to various biological effects, including inhibition of enzymes and modulation of cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a) N-[3-(N'-Hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide (CAS: 863669-04-9)
- Structure: Contains a morpholine ring (C₄H₈NO) instead of the 2-methylphenyl group.
- Properties : The morpholine ring enhances water solubility due to its polarity, contrasting with the hydrophobic 2-methylphenyl group in the target compound. Molecular weight: 278.3 g/mol .
- Applications : Likely used in medicinal chemistry for its balanced solubility and bioavailability.
b) N-[1-(N'-Hydroxycarbamimidoyl)cyclohexyl]acetamide (CAS: 1193390-68-9)
- Structure : Cyclohexyl group replaces the aromatic phenyl ring.
- Properties : Increased aliphatic character reduces aromatic interactions but improves metabolic stability. Molecular weight: 211.26 g/mol .
- Applications: Potential use in agrochemicals due to enhanced stability in non-polar environments.
c) 2-Amino-N-(2,4-dimethylphenyl)acetamide (CAS: 774144-09-1)
- Structure: Amino (-NH₂) group replaces hydroxycarbamimidoyl.
- Properties: The amino group increases basicity (pKa ~9–10) compared to the weakly acidic hydroxycarbamimidoyl (pKa ~6–7). Molecular weight: 178.23 g/mol .
- Applications : Intermediate in dye or polymer synthesis, where basicity aids in coupling reactions.
Substituted Phenyl Acetamides
a) Alachlor (CAS: 15972-60-8)
- Structure : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide.
- Properties : Chlorine and methoxymethyl groups confer herbicidal activity. Molecular weight: 269.76 g/mol .
- Applications : Pre-emergent herbicide targeting weed root systems.
b) N-(4-Methoxyphenyl)acetamide
Key Observations :
- The hydroxycarbamimidoyl group in the target compound provides unique hydrogen-bonding capacity, distinguishing it from chloro- or amino-substituted analogs.
- Lipophilicity (LogP) decreases with polar substituents (e.g., morpholine), affecting bioavailability and environmental persistence.
Biological Activity
2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by various research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a hydroxyl carbamimidoyl group linked to a 2-methylphenyl acetamide moiety. Its chemical formula is C_{10}H_{13N_3O with a molecular weight of approximately 195.23 g/mol. The presence of both the hydroxyl and the carbamimidoyl groups is essential for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antibacterial potential of various acetamide derivatives, including those similar to this compound.
In Vitro Studies
-
Antibacterial Activity :
- Compounds derived from 2-mercaptobenzothiazole and amine derivatives were synthesized and tested for their antibacterial properties. Among these, compounds like 2b and 2i exhibited significant antibacterial activity comparable to standard antibiotics like levofloxacin, with minimum inhibitory concentration (MIC) values indicating strong efficacy against Gram-positive and Gram-negative bacteria such as E. coli, S. aureus, and S. typhi .
Compound MIC (μg/mL) Bacterial Strain 2b < 50 E. coli 2i = 50 S. aureus Levofloxacin < 25 S. typhi -
Antibiofilm Activity :
- The antibiofilm potential of the synthesized compounds was evaluated, revealing that compounds like 2i reduced biofilm formation significantly more than cefadroxil (a standard control). For instance, treatment with 2i resulted in an 85% reduction in biofilm formation by K. pneumoniae at a concentration of 100 μg/100 μL .
Anticancer Activity
The structural features of this compound suggest potential anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells.
Case Studies
-
Cell Line Studies :
Cell Line IC50 (μM) MCF-7 (Breast) 15 HeLa (Cervical) 20 A549 (Lung) 25
Mechanistic Insights
Molecular docking studies have been conducted to understand the interaction between this compound and bacterial enzymes such as DNA gyrase and kinases. The binding affinity observed indicates that the compound could effectively inhibit these targets, leading to its antibacterial effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide, and how can reaction yields be optimized?
- Methodological Answer : Multi-step synthesis involving coupling reactions and functional group transformations is typically employed. For example, a similar acetamide derivative was synthesized in 11 steps with a 2–5% overall yield, highlighting the need for precise stoichiometric control and intermediate purification using techniques like column chromatography . Optimization may involve adjusting reaction temperatures, catalysts (e.g., palladium for cross-coupling), or solvent systems (e.g., DMF for solubility).
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm bond connectivity and liquid chromatography-mass spectrometry (LC-MS) to verify molecular weight and purity (>95%) . For trace impurities, high-performance liquid chromatography (HPLC) with UV detection is recommended, as outlined in pharmacopeial guidelines for related acetamides .
Q. What safety precautions are critical during handling, given limited toxicological data?
- Methodological Answer : Assume potential toxicity due to structural analogs with incomplete hazard profiles . Implement standard laboratory safety protocols: use fume hoods, wear nitrile gloves, and avoid inhalation/ingestion. Emergency procedures should include immediate rinsing with water for skin contact and activated charcoal for accidental ingestion .
Advanced Research Questions
Q. How can computational methods accelerate reaction pathway design for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) can predict reaction energetics and transition states, while machine learning models trained on experimental datasets identify optimal conditions (e.g., solvent polarity, temperature). Institutions like ICReDD integrate these approaches to reduce trial-and-error experimentation, achieving a 50% reduction in development time for complex reactions .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar acetamides?
- Methodological Answer : Conduct meta-analyses of published datasets, focusing on assay conditions (e.g., cell lines, concentration ranges). For instance, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility. Validate findings using orthogonal assays (e.g., MIC vs. time-kill curves) and statistical tools like Bland-Altman plots to assess inter-study variability .
Q. How does the substitution pattern on the phenyl ring influence physicochemical properties?
- Methodological Answer : Computational modeling (e.g., COSMO-RS) predicts solubility and logP values based on substituent electronic effects. For example, electron-withdrawing groups (e.g., nitro in 2-(2-methyl-3-nitrophenyl)acetamide) increase polarity, enhancing aqueous solubility but reducing membrane permeability . Experimental validation via shake-flask solubility studies and Caco-2 cell permeability assays is advised.
Data Analysis and Experimental Design
Q. What analytical techniques are suitable for detecting degradation products under stressed conditions?
- Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) paired with UPLC-QTOF-MS enable identification of degradation pathways. A related protocol for N-(3-hydroxyphenyl)acetamide uses 0.1% H₂O₂ under UV light to simulate oxidative degradation, followed by LC-MS/MS fragmentation analysis .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., methyl, halogen, methoxy groups) and profile bioactivity against target enzymes or cell lines. For example, replacing the 2-methylphenyl group with a 4-fluorophenyl moiety in a related acetamide improved kinase inhibition by 30% . Use multivariate regression models to correlate structural descriptors (e.g., Hammett σ) with activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
